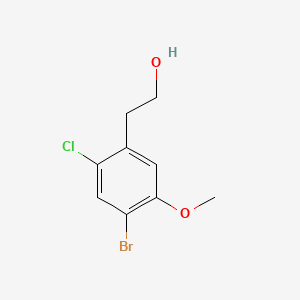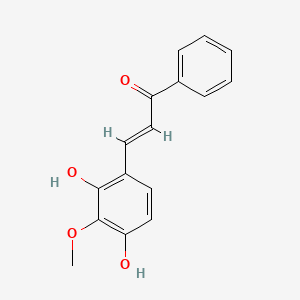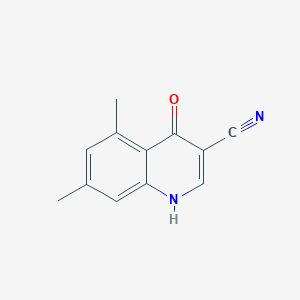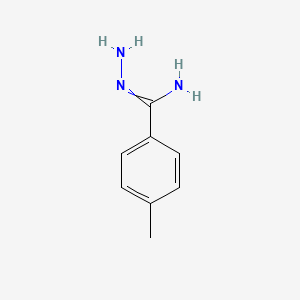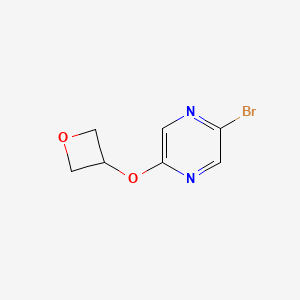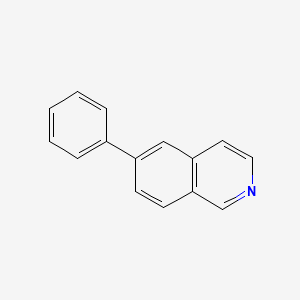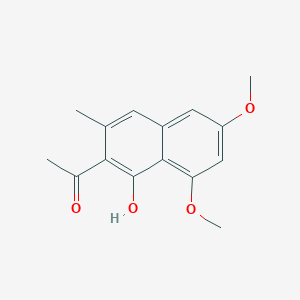
1-(1-Hydroxy-6,8-dimethoxy-3-methylnaphthalen-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Hydroxy-6,8-dimethoxy-3-methyl-2-naphthalenyl)ethanone is a chemical compound with the molecular formula C15H16O4 and a molecular weight of 260.29 g/mol It is a derivative of naphthalene, a class of arenes consisting of two ortho-fused benzene rings
Vorbereitungsmethoden
The synthesis of 1-(1-Hydroxy-6,8-dimethoxy-3-methyl-2-naphthalenyl)ethanone involves several steps. One common synthetic route starts with the preparation of 2-acetyl-3-methylnaphthalene-1,6,8-triol, which is then subjected to specific reaction conditions to yield the desired compound . The reaction conditions typically involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Analyse Chemischer Reaktionen
1-(1-Hydroxy-6,8-dimethoxy-3-methyl-2-naphthalenyl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of more complex molecules. . In industry, it can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-Hydroxy-6,8-dimethoxy-3-methyl-2-naphthalenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, including modulation of enzyme activity and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(1-Hydroxy-6,8-dimethoxy-3-methyl-2-naphthalenyl)ethanone can be compared with other naphthalene derivatives, such as 2-acetyl-3-methylnaphthalene-1,6,8-triol and other hydroxylated naphthalene compounds . Its uniqueness lies in the specific arrangement of functional groups, which imparts distinct chemical and biological properties. Similar compounds include other hydroxylated and methoxylated naphthalene derivatives, each with varying degrees of reactivity and applications.
Eigenschaften
CAS-Nummer |
22649-07-6 |
|---|---|
Molekularformel |
C15H16O4 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
1-(1-hydroxy-6,8-dimethoxy-3-methylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C15H16O4/c1-8-5-10-6-11(18-3)7-12(19-4)14(10)15(17)13(8)9(2)16/h5-7,17H,1-4H3 |
InChI-Schlüssel |
FHHUIFBQMMGHQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


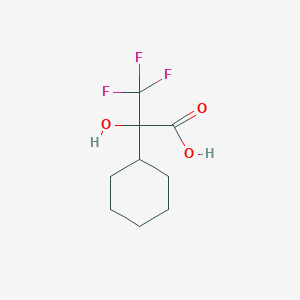



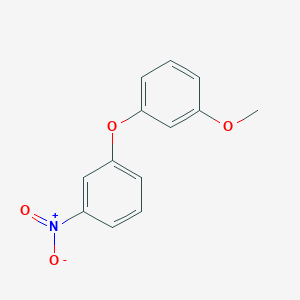
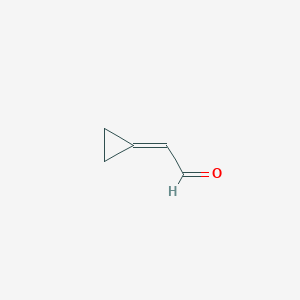
![Benzyl (2-(aminomethyl)spiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13923063.png)
![2,6-Dibromospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B13923081.png)
